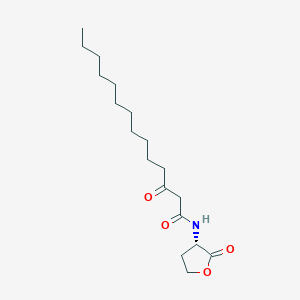

N-3-Oxo-tetradecanoyl-L-homoserine lactone

Description

Properties

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFJJDSGBAAUPW-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346604 |

Source

|

| Record name | 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177158-19-9 |

Source

|

| Record name | 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Oxotetradecanoyl)-L-homoserine lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-3-Oxo-tetradecanoyl-L-homoserine lactone: Discovery, Biosynthesis, and Analysis

This guide provides a comprehensive technical overview of N-3-Oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL), a key signaling molecule in bacterial quorum sensing. Tailored for researchers, scientists, and drug development professionals, this document delves into the discovery, intricate biosynthetic pathways, and analytical methodologies for this molecule. Furthermore, it explores its biological significance and potential as a therapeutic target.

Introduction: The Language of Bacteria - Quorum Sensing and Acyl-Homoserine Lactones

Bacteria, long considered solitary organisms, engage in sophisticated intercellular communication to coordinate collective behaviors. This process, termed quorum sensing (QS), allows a bacterial population to sense its density and respond by regulating gene expression.[1][2] A predominant class of signaling molecules in Gram-negative bacteria is the N-acyl-homoserine lactones (AHLs).[2][3] These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification, providing specificity to the signaling system.[3] This guide focuses on a specific long-chain AHL, this compound, and its pivotal role in bacterial communication and pathogenesis.

Discovery of a Key Messenger: The Emergence of 3-oxo-C14-HSL

The discovery of 3-oxo-C14-HSL is intertwined with the broader exploration of quorum sensing systems in various Gram-negative bacteria. While initial studies on quorum sensing focused on the LuxI/LuxR system of Vibrio fischeri and its production of N-(3-oxohexanoyl)-L-homoserine lactone, subsequent research revealed a diverse array of AHL molecules.[2][4] The identification of longer-chain AHLs, including 3-oxo-C14-HSL, expanded our understanding of the complexity and specificity of bacterial communication. This molecule has been identified in various bacteria, including plant-associated species like Rhizobium leguminosarum and opportunistic pathogens.[5][6] Its presence in diverse environments underscores its significance in mediating intricate bacterial interactions.

The Molecular Forge: Biosynthesis of 3-oxo-C14-HSL

The synthesis of 3-oxo-C14-HSL is a finely tuned enzymatic process central to the quorum-sensing circuitry of many bacteria.

The Key Enzyme: The LuxI-family Synthase

The biosynthesis of 3-oxo-C14-HSL is catalyzed by an N-acyl-homoserine lactone (AHL) synthase, a member of the LuxI protein family.[7] In the well-studied opportunistic pathogen Pseudomonas aeruginosa, the synthase responsible for the production of a related molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is LasI.[1][7][8][9][10] The principles of synthesis are conserved for other long-chain 3-oxo-AHLs like 3-oxo-C14-HSL, which is synthesized by homologous synthases in other bacterial species.

The crystal structure of LasI reveals a V-shaped substrate-binding cleft that accommodates the acyl chain of the acyl-carrier protein (ACP) and S-adenosyl-L-methionine (SAM), the two substrates for AHL synthesis.[8][11] This structural insight is crucial for understanding the specificity of the enzyme for different acyl-ACP substrates, which ultimately determines the specific AHL produced by a bacterial species.[12]

The Biosynthetic Pathway: A Two-Substrate Reaction

The synthesis of 3-oxo-C14-HSL proceeds through a reaction involving two key substrates:

-

S-adenosyl-L-methionine (SAM): This ubiquitous biological molecule serves as the donor of the homoserine lactone moiety.

-

3-Oxo-tetradecanoyl-Acyl Carrier Protein (3-oxo-C14-ACP): This molecule, derived from the fatty acid biosynthesis pathway, provides the 14-carbon acyl side chain with an oxidation at the beta position.

The AHL synthase catalyzes the formation of an amide bond between the carboxyl group of the 3-oxo-tetradecanoyl chain and the amino group of the aminobutyryl moiety of SAM. This is followed by an intramolecular cyclization and the release of 5'-methylthioadenosine (MTA) and the final product, this compound.

Caption: Biosynthetic pathway of this compound.

Detection and Quantification: Unmasking the Signal

The accurate detection and quantification of 3-oxo-C14-HSL are paramount for studying its biological roles. Due to its presence in complex biological matrices and often at low concentrations, sensitive and specific analytical methods are required.

Analytical Techniques

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for the analysis of AHLs.[13] This technique offers both high sensitivity and specificity, allowing for the confident identification and quantification of 3-oxo-C14-HSL in various samples.[12][13] Other methods like thin-layer chromatography (TLC) coupled with a bioindicator strain can also be used for detection, though they are generally less specific and quantitative.[14]

Table 1: Comparison of Analytical Methods for 3-oxo-C14-HSL Detection

| Method | Principle | Advantages | Disadvantages |

| HPLC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection and fragmentation analysis. | High sensitivity, high specificity, quantitative. | Requires expensive instrumentation and expertise. |

| GC-MS | Gas chromatographic separation followed by mass spectrometry. | High sensitivity and specificity. | Requires derivatization of the AHL molecule. |

| TLC with Bioassay | Chromatographic separation on a thin layer followed by visualization using a reporter bacterial strain. | Simple, inexpensive, provides information on biological activity. | Low specificity, semi-quantitative, can be influenced by other compounds in the extract. |

| Whole-cell Bioreporters | Genetically engineered bacteria that produce a measurable signal (e.g., light, color) in the presence of specific AHLs. | High sensitivity, provides information on biological activity. | Can be susceptible to interference from the sample matrix.[4] |

Experimental Protocol: Extraction and LC-MS/MS Analysis of 3-oxo-C14-HSL from Bacterial Culture

This protocol provides a generalized workflow for the extraction and analysis of 3-oxo-C14-HSL from a liquid bacterial culture.

1. Sample Preparation: a. Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density. b. Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). c. Carefully collect the cell-free supernatant.

2. Liquid-Liquid Extraction: a. Acidify the supernatant to pH 2-3 with a suitable acid (e.g., hydrochloric acid) to protonate the AHLs. b. Extract the acidified supernatant twice with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. c. Pool the organic phases and dry them over anhydrous sodium sulfate. d. Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

3. Sample Reconstitution: a. Reconstitute the dried extract in a small, known volume of a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile).

4. LC-MS/MS Analysis: a. Inject the reconstituted sample into an HPLC system equipped with a suitable reverse-phase column (e.g., C18). b. Elute the compounds using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to improve ionization. c. Direct the eluent to a tandem mass spectrometer operating in positive ion mode. d. Monitor for the specific precursor-to-product ion transitions for 3-oxo-C14-HSL. The protonated molecule [M+H]⁺ serves as the precursor ion, and characteristic fragment ions (e.g., the lactone ring fragment at m/z 102) are monitored as product ions.[15]

5. Quantification: a. Prepare a standard curve using a certified reference standard of 3-oxo-C14-HSL. b. Quantify the amount of 3-oxo-C14-HSL in the sample by comparing its peak area to the standard curve.

Caption: Workflow for the extraction and analysis of 3-oxo-C14-HSL.

Biological Roles and Significance: A Molecule of Many Talents

3-oxo-C14-HSL is not merely a bacterial census-taker; it plays a profound role in regulating a variety of biological processes, both within the bacterial community and in interactions with eukaryotic hosts.

In Bacteria: Orchestrating Collective Behaviors

As a quorum-sensing molecule, 3-oxo-C14-HSL is instrumental in controlling the expression of genes involved in:

-

Biofilm Formation: The formation of structured bacterial communities on surfaces is often regulated by quorum sensing, and long-chain AHLs like 3-oxo-C14-HSL can play a role in the maturation of these biofilms.[5]

-

Virulence Factor Production: In pathogenic bacteria, the production of toxins, proteases, and other virulence factors is frequently under the control of quorum sensing, allowing the bacteria to mount a coordinated attack once a sufficient population has been established.[16][17]

-

Motility: Certain types of bacterial motility, such as swarming, can be influenced by quorum sensing signals.

In Host Interactions: An Inter-kingdom Dialogue

The influence of 3-oxo-C14-HSL extends beyond the bacterial world, as it can be perceived by and elicit responses from eukaryotic hosts.

-

Plant Interactions: In plants, 3-oxo-C14-HSL has been shown to induce defense responses, a phenomenon known as "AHL-priming".[18][19] This can lead to enhanced resistance against certain pathogens.[18][19][20] Specifically, it can trigger callose deposition, the accumulation of phenolic compounds, and the lignification of cell walls.[18][20]

-

Animal and Human Interactions: In mammalian systems, long-chain AHLs can modulate the immune response.[16][17][21] For instance, the related molecule 3-oxo-C12-HSL produced by P. aeruginosa can have both pro- and anti-inflammatory effects.[17][22] This immunomodulatory activity is a critical aspect of the host-pathogen interaction during chronic infections.

A Target for a New Generation of Therapeutics

The central role of 3-oxo-C14-HSL and other AHLs in controlling bacterial virulence makes the quorum-sensing system an attractive target for the development of novel anti-infective therapies. The goal of these "quorum quenching" strategies is not to kill the bacteria directly, but to disarm them by interfering with their communication systems.

Potential approaches include:

-

Inhibition of AHL Synthases: Developing molecules that block the active site of LuxI-type synthases would prevent the production of AHLs.

-

Degradation of AHLs: Utilizing enzymes (e.g., lactonases, acylases) that can degrade AHLs and disrupt the signaling pathway.

-

Antagonism of AHL Receptors: Designing molecules that bind to the LuxR-type receptors but do not activate them, thereby blocking the downstream gene expression.

The development of such therapies holds promise for combating antibiotic-resistant bacteria by rendering them less virulent and more susceptible to conventional antibiotics and the host immune system.

Conclusion

This compound is a fascinating and critically important molecule in the field of microbiology. Its discovery and the elucidation of its biosynthetic pathway have provided profound insights into the complex social lives of bacteria. The development of sophisticated analytical techniques has enabled researchers to study its distribution and function in diverse ecological niches. As our understanding of its multifaceted roles in bacterial physiology and host interactions continues to grow, so too does its potential as a target for innovative therapeutic interventions aimed at combating bacterial infections in an era of increasing antibiotic resistance.

References

-

Gould, T.A., Schweizer, H.P., Churchill, M.E. (2004). Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI. RCSB PDB. [Link]

-

Colle, M., et al. (n.d.). Crystallization of Pseudomonas aeruginosa AHL synthase LasI using beta-turn crystal engineering. PubMed. [Link]

-

Colle, M., et al. (2003). Crystallization of Pseudomonas aeruginosa AHL synthase LasI using β-turn crystal engineering. IUCr Journals. [Link]

-

Ortori, C.A., et al. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). PubMed. [Link]

-

Gould, T.A., et al. (2006). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology. [Link]

-

Kaufmann, G.F., et al. (2017). Identification and Quantification of N-Acyl Homoserine Lactones Involved in Bacterial Communication by Small-Scale Synthesis of Internal Standards and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. ACS Omega. [Link]

-

Carregal-Fuentes, Z., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking. Journal of Proteome Research. [Link]

-

PDB-1ro5: Crystal Structure of the AHL Synthase LasI. Yorodumi - Protein Data Bank Japan. [Link]

-

Carregal-Fuentes, Z., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. PubMed. [Link]

-

Morin, D., et al. (2003). MS-MS chromatograms of 3-oxoacyl-HSLs at the detection limits from... ResearchGate. [Link]

-

Smith, R.S., et al. (2003). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of Bacteriology. [Link]

-

Kaufmann, G.F., et al. (2005). Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones. PNAS. [Link]

-

Li, L., et al. (2015). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Experimental and Therapeutic Medicine. [Link]

-

Abbasi, A.A., et al. (2020). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate transcriptional regulator LasR. Espace INRS. [Link]

-

Müh, U., et al. (2006). Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. Antimicrobial Agents and Chemotherapy. [Link]

-

Schenk, S.T., et al. (2014). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. The Plant Cell. [Link]

-

Workman, S.D., et al. (2023). Quorum-sensing synthase mutations re-calibrate autoinducer concentrations in clinical isolates of Pseudomonas aeruginosa to enhance pathogenesis. Communications Biology. [Link]

-

Miao, C., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. [Link]

-

Miao, C., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. National Institutes of Health. [Link]

-

Danino, V.E., et al. (2003). Effect of exogenous (3-OH)C14:1HSL on AHL biosynthesis in R.... ResearchGate. [Link]

-

Telford, G., et al. (1998). The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-L-Homoserine Lactone Has Immunomodulatory Activity. ResearchGate. [Link]

-

Shaw, P.D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PNAS. [Link]

-

Fan, S., et al. (2021). Inhibitory effects of hexanal on acylated homoserine lactones (AHLs) production to disrupt biofilm formation and enzymes activity in Erwinia carotovora and Pseudomonas fluorescens. PubMed Central. [Link]

-

Collins, C.H., et al. (2005). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. PubMed. [Link]

-

Stegmaier, K., et al. (2006). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Journal of Bacteriology. [Link]

-

Schenk, S.T., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. PubMed Central. [Link]

-

N-(3-oxo-tetradecanoyl)-homoserine lactone. LIPID MAPS Structure Database. [Link]

-

Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. PubMed Central. [Link]

-

Abbasi, A.A., et al. (2020). Surface growth induces 3-oxo-C12-HSL production in PA14 LasR-null... ResearchGate. [Link]

-

Schenk, S.T., et al. (2011). Long-chained oxo-C14-HSL has no impact on plant growth and is not... ResearchGate. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Inhibitory effects of hexanal on acylated homoserine lactones (AHLs) production to disrupt biofilm formation and enzymes activity in Erwinia carotovora and Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quorum-sensing synthase mutations re-calibrate autoinducer concentrations in clinical isolates of Pseudomonas aeruginosa to enhance pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Crystallization of Pseudomonas aeruginosa AHL synthase LasI using beta-turn crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDB-1ro5: Crystal Structure of the AHL Synthase LasI - Yorodumi [pdbj.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]

- 20. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Lever: An In-depth Technical Guide to the Mechanism of N-3-Oxo-tetradecanoyl-L-homoserine lactone in Quorum Sensing

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N-3-Oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL) is a key acyl-homoserine lactone (AHL) signaling molecule in the intricate cell-to-cell communication network of Gram-negative bacteria, a process known as quorum sensing (QS). This guide provides a comprehensive technical overview of the mechanism of action of 3-oxo-C14-HSL, with a primary focus on its role in the opportunistic pathogen Pseudomonas aeruginosa. We will dissect the molecular interactions, downstream signaling cascades, and the hierarchical regulatory network governed by this pivotal autoinducer. Furthermore, this document furnishes detailed, field-proven protocols for the quantification of 3-oxo-C14-HSL, the assessment of its impact on gene expression, and the characterization of its interaction with its cognate receptor, LasR. This guide is intended to serve as a valuable resource for researchers investigating bacterial pathogenesis and those engaged in the development of novel anti-infective therapies targeting quorum sensing.

Introduction: The Language of Bacteria

Quorum sensing is a sophisticated mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This coordinated behavior is mediated by the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary language of this intercellular communication.[1] These molecules consist of a conserved homoserine lactone ring coupled to an acyl chain of variable length and modification, which confers specificity to the signal.

Pseudomonas aeruginosa, a notorious opportunistic pathogen, employs a complex and hierarchical quorum-sensing network to regulate a wide array of virulence factors, biofilm formation, and antibiotic resistance.[2][3] This network is predominantly controlled by two interconnected AHL-based systems: the las and the rhl systems. The las system, which is the focus of this guide, utilizes this compound (also referred to as 3-oxo-C12-HSL in some literature, reflecting the 12-carbon acyl chain with an oxo group at the third carbon) as its signaling molecule.[3][4] The cognate receptor for 3-oxo-C14-HSL is the transcriptional regulator LasR.[4]

The Core Mechanism: 3-oxo-C14-HSL and the LasR Transcriptional Switch

The mechanism of action of 3-oxo-C14-HSL revolves around its specific interaction with the LasR protein, which functions as a ligand-activated transcriptional factor.

The LasR Receptor: Structure and Domains

LasR is a modular protein composed of two principal domains: an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD) connected by a flexible linker region.[5][6] The LBD is responsible for recognizing and binding 3-oxo-C14-HSL, while the DBD specifically interacts with a conserved 20-bp DNA sequence known as the las box, present in the promoter regions of target genes.[7]

Ligand Binding and Conformational Metamorphosis

In its unbound state, LasR is largely unstable and susceptible to proteolytic degradation. The binding of 3-oxo-C14-HSL to the LBD induces a profound conformational change, stabilizing the protein and promoting its dimerization.[8][9][10] Crystallographic and molecular dynamics studies have revealed that the 3-oxo-C14-HSL molecule sits within a hydrophobic pocket in the LBD, establishing a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.[4][11][12]

Key interactions include hydrogen bonds between the homoserine lactone ring of the AHL and residues such as Tyr-56, Trp-60, and Asp-73 of LasR.[12] This binding event is thought to trigger an allosteric change that reorients the DNA-binding domains of the LasR dimer, enabling them to effectively engage with the las box sequence on the DNA.[5][6]

Figure 1: Activation pathway of the LasR transcriptional regulator by 3-oxo-C14-HSL.

Transcriptional Regulation: A Cascade of Virulence

The binding of the LasR-3-oxo-C14-HSL complex to las boxes initiates the transcription of a large regulon of genes. This includes genes encoding for a variety of virulence factors such as elastase (lasB), alkaline protease (aprA), and exotoxin A (toxA).[13] Furthermore, the LasR-3-oxo-C14-HSL complex plays a crucial role in the hierarchical regulation of other quorum-sensing systems.

The Hierarchical Command: The LasR-RhlR Regulatory Network

In P. aeruginosa, the las system sits atop a regulatory hierarchy, directly influencing the activity of the rhl system.[14][15][16] The rhl system utilizes a different AHL, N-butanoyl-L-homoserine lactone (C4-HSL), and its cognate receptor, RhlR.

The LasR-3-oxo-C14-HSL complex directly activates the transcription of the rhlR gene.[14][16] This ensures that the activation of the rhl system is contingent upon a sufficiently high concentration of the las system's autoinducer, creating a temporal and density-dependent cascade of gene expression. The activated RhlR, in turn, in the presence of C4-HSL, regulates the expression of another set of virulence factors, including rhamnolipids (involved in biofilm formation and motility) and pyocyanin (a toxic blue pigment).[2][17]

Sources

- 1. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an extraction method and LC-MS analysis for N-acylated-l-homoserine lactones (AHLs) in wastewater treatment biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural and Biochemical Studies of Non-Native Agonists of the LasR Quorum Sensing Receptor Reveal an L3 Loop “Out” Conformation for LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effect of specific rhlA-las-box mutations on DNA binding and gene activation by Pseudomonas aeruginosa quorum-sensing transcriptional regulators RhlR and LasR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. biorxiv.org [biorxiv.org]

- 10. espace.inrs.ca [espace.inrs.ca]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A hierarchical quorum-sensing cascade in Pseudomonas aeruginosa links the transcriptional activators LasR and RhIR (VsmR) to expression of the stationary-phase sigma factor RpoS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A hierarchical quorum-sensing cascade in Pseudomonas aeruginosa links the transcriptional activators LasR and RhIR (VsmR) to expression of the stationary-phase sigma factor RpoS (1996) | Amel Latifi | 743 Citations [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. microbiologyresearch.org [microbiologyresearch.org]

Chemical properties and structure of N-3-Oxo-tetradecanoyl-L-homoserine lactone

An In-depth Technical Guide on the Core Chemical Properties and Structure of N-3-Oxo-tetradecanoyl-L-homoserine lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (hereafter O-C14-HSL) is a key signaling molecule in the quorum sensing (QS) systems of numerous Gram-negative bacteria.[1][2] As a member of the N-acyl-homoserine lactone (AHL) family, its concentration-dependent accumulation allows bacterial populations to coordinate gene expression, leading to collective behaviors such as biofilm formation and virulence factor production.[1][2][3] This guide offers a detailed examination of the chemical structure, physicochemical properties, and biological significance of O-C14-HSL. We will delve into its central role in the Pseudomonas aeruginosa LasR/LasI QS circuit, outline established protocols for its synthesis and analytical detection, and discuss its standing as a promising target for the development of novel anti-virulence therapeutics.

Molecular Architecture and Chemical Identity

The biological specificity of any signaling molecule is intrinsically linked to its chemical structure. O-C14-HSL is a prime example, possessing a conserved structural motif and a variable side chain that dictates its target receptor.

Core Structural Features

O-C14-HSL is an amphipathic molecule composed of two principal components:

-

L-Homoserine Lactone (HSL) Headgroup: A polar, five-membered lactone ring derived from L-homoserine. This moiety is the common structural feature across the entire AHL family and is essential for interacting with the cognate LuxR-type transcriptional regulators.

-

N-Acyl Side Chain: A 14-carbon fatty acyl chain attached to the amine of the HSL ring. The defining features of this chain in O-C14-HSL are its length (14 carbons) and the presence of a ketone group at the C3 position (the β-carbon relative to the amide carbonyl). These features confer a high degree of specificity for its receptor, LasR, in organisms like P. aeruginosa.

The combination of the polar HSL ring and the long, nonpolar acyl tail allows the molecule to diffuse across bacterial membranes, a critical property for its function as an intercellular signal.[4]

Physicochemical Properties

A precise understanding of the physicochemical properties of O-C14-HSL is fundamental for designing and interpreting experiments, from solubility tests to advanced analytical characterization.

| Property | Value | Source(s) |

| Formal Name | 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-tetradecanamide | [1][2] |

| Synonyms | 3-oxo-C14-HSL, N-3-oxo-myristoyl-L-Homoserine lactone | [1][2][5] |

| Molecular Formula | C₁₈H₃₁NO₄ | [1][2] |

| Molecular Weight | 325.4 g/mol | [1][2] |

| CAS Number | 177158-19-9 | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) at concentrations up to 20 mg/mL. | [1][2] |

| Storage Temperature | -20°C | [5] |

Biological Context: The Language of Pathogens

O-C14-HSL is a central autoinducer in the hierarchical quorum-sensing network of Pseudomonas aeruginosa, a notorious opportunistic pathogen. This network, primarily governed by the las and rhl systems, controls the expression of numerous virulence factors and is critical for the bacterium's pathogenic lifestyle.

The LasI/LasR Regulatory Circuit

The las system is at the top of the QS hierarchy in P. aeruginosa. The mechanism is a classic example of autoinduction:

-

Synthesis: The synthase enzyme, LasI, produces O-C14-HSL. At low cell densities, production is basal.

-

Accumulation & Diffusion: As the bacterial population grows, O-C14-HSL accumulates in the local environment and diffuses freely across cell membranes.

-

Receptor Binding: Upon reaching a threshold concentration, O-C14-HSL binds to its cognate intracellular receptor and transcriptional regulator, LasR.

-

Activation & Dimerization: This binding event induces a conformational change in LasR, promoting its dimerization.

-

Transcriptional Regulation: The activated LasR dimer then binds to specific DNA sequences (known as las boxes) in the promoter regions of target genes, upregulating their transcription. These genes include those encoding for virulence factors like elastase and alkaline protease, as well as the regulator for the subordinate rhl QS system.

Caption: The O-C14-HSL mediated LasI/LasR quorum sensing circuit in P. aeruginosa.

This tightly regulated system allows P. aeruginosa to delay the expression of metabolically expensive virulence factors until the bacterial population is dense enough to overwhelm host defenses, a key strategy in establishing chronic infections.[6]

Methodologies for Research and Development

The study of O-C14-HSL and the development of quorum quenching inhibitors rely on robust methods for its synthesis and quantification.

Chemical Synthesis Protocol

Obtaining pure O-C14-HSL is essential for in vitro assays and as an analytical standard. While several synthetic routes exist, a common approach involves the acylation of L-homoserine lactone.

Principle: This synthesis couples the fatty acyl chain (3-oxotetradecanoic acid) with the amine of the L-homoserine lactone ring to form the final amide bond.

Step-by-Step Methodology:

-

Activation of the Acyl Chain: Convert 3-oxotetradecanoic acid to a more reactive species, such as an acyl chloride or by using coupling agents (e.g., DCC/NHS), to facilitate amide bond formation.

-

Coupling Reaction: React the activated 3-oxotetradecanoyl intermediate with L-homoserine lactone hydrochloride in an anhydrous organic solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt.

-

Reaction Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC), observing the consumption of starting materials and the appearance of the product spot.

-

Aqueous Workup: Once the reaction is complete, wash the organic mixture with dilute acid, then a saturated sodium bicarbonate solution, and finally brine to remove excess reagents and byproducts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid via silica gel column chromatography.

-

Structural Verification: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The MS analysis should show a parent ion corresponding to the molecular weight of O-C14-HSL (325.4 g/mol ).

Analytical Quantification: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of AHLs from complex biological matrices like bacterial culture supernatants or biofilms.[7][8]

Workflow Rationale: This method provides a powerful combination of physical separation (HPLC) based on polarity and definitive identification (MS/MS) based on mass-to-charge ratio and fragmentation patterns.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 177158-19-9 | Cayman Chemical | Biomol.com [biomol.com]

- 3. LIPID MAPS [lipidmaps.org]

- 4. Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Labchem Catalog [catalog.labchem.com.my]

- 6. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL) in Microbial Ecology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-3-oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL) is a key signaling molecule in the intricate communication networks of Gram-negative bacteria, a process known as quorum sensing (QS). As a member of the acyl-homoserine lactone (AHL) family, O-C14-HSL plays a pivotal role in regulating collective behaviors, most notably in the opportunistic pathogen Pseudomonas aeruginosa. Its function extends from controlling the expression of virulence factors and orchestrating biofilm formation to mediating complex interspecies and inter-kingdom interactions. Understanding the biosynthesis, mechanism of action, and ecological significance of O-C14-HSL is not only fundamental to microbial ecology but also presents a strategic imperative for the development of novel anti-virulence therapies. This guide provides an in-depth exploration of O-C14-HSL, detailing its core signaling pathways, its multifaceted roles in microbial communities, and robust methodologies for its study, thereby offering a critical resource for professionals aiming to investigate or target this crucial signaling network.

Introduction to Quorum Sensing (QS)

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1][2] This process relies on the production, release, and detection of small, diffusible signaling molecules called autoinducers.[3] When the bacterial population reaches a critical density, or "quorum," the concentration of these autoinducers surpasses a threshold, triggering a coordinated response across the community. This allows bacteria to function as multicellular organisms, synchronizing activities like biofilm formation, virulence factor secretion, and antibiotic resistance, which would be ineffective if undertaken by individual cells.[2][4][5]

Among the best-characterized autoinducers in Gram-negative bacteria are N-acyl-homoserine lactones (AHLs).[2][6] These molecules are central to intraspecies communication and have been increasingly recognized for their role in shaping the dynamics of complex microbial ecosystems.[6][7]

The Acyl-Homoserine Lactone (AHL) Family

AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of variable length (typically 4 to 18 carbons) and modification.[2] This structural diversity allows for a high degree of specificity in signaling. The core machinery of a typical AHL-based QS system is the LuxI/LuxR-type circuit, first identified in Vibrio fischeri.[2] A LuxI-family synthase produces a specific AHL, which diffuses out of the cell.[2] Once the extracellular concentration is high enough, the AHL diffuses back into the cell and binds to its cognate LuxR-family transcriptional regulator. This AHL-receptor complex then activates or represses the transcription of target genes.[8][9]

This compound (O-C14-HSL): A Deep Dive

O-C14-HSL, also known as 3-oxo-C14-HSL, is a long-chain AHL that serves as a primary signaling molecule in the hierarchical QS network of Pseudomonas aeruginosa.[1][10]

Biosynthesis and Chemical Structure

O-C14-HSL is synthesized by the enzyme LasI, a LuxI homolog.[4][11] The synthesis involves the reaction of S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and a tetradecanoyl acyl chain derived from fatty acid biosynthesis, carried by an acyl carrier protein (ACP). The molecule features a 14-carbon acyl chain with a ketone group at the third carbon (the "oxo" group), attached to the amine of the L-homoserine lactone ring.[2]

The LasR Receptor: Mechanism of Activation

The cognate receptor for O-C14-HSL is the transcriptional regulator LasR, a LuxR homolog.[8] In the absence of its ligand, LasR is unstable and prone to degradation.[12] Upon binding O-C14-HSL in its ligand-binding domain, LasR undergoes a conformational change that promotes its proper folding and subsequent dimerization.[12][13] This stabilized dimer is then capable of binding to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby activating their transcription.[8]

The Las Quorum Sensing Circuit in P. aeruginosa

The LasI/LasR system sits at the top of a complex and interconnected QS hierarchy in P. aeruginosa.[13][14]

-

Positive Feedback: One of the primary targets of the LasR/O-C14-HSL complex is the lasI gene itself, creating a powerful positive feedback loop that rapidly amplifies signal production once a quorum is reached.[8]

-

Hierarchical Control: The activated LasR/O-C14-HSL complex directly controls the expression of other QS systems, including the rhlI/rhlR system (which produces and responds to a shorter AHL, N-butanoyl-L-homoserine lactone or C4-HSL) and the Pseudomonas quinolone signal (PQS) system.[4][13][14] This hierarchical arrangement ensures a temporal and coordinated expression of hundreds of genes.[8]

}

Figure 1: The LasI/LasR signaling pathway in P. aeruginosa.

Ecological Roles of the O-C14-HSL Signal

The activation of the Las system by O-C14-HSL triggers a cascade of physiological changes that are critical for the ecological success of P. aeruginosa and other bacteria.

Regulation of Virulence Factors

A primary role of the Las system is the control of virulence factor expression, which is essential for pathogenesis.[15][16] Key virulence factors regulated by O-C14-HSL in P. aeruginosa include:

-

Exotoxins: Such as Exotoxin A (ETA), a potent inhibitor of eukaryotic protein synthesis.

-

Proteases: Including LasA (staphylolytic) and LasB (elastase), which degrade host tissues and components of the immune system.[11]

-

Siderophores: Molecules like pyoverdine that are crucial for scavenging iron, an essential and often limiting nutrient in host environments.

This coordinated expression allows the bacterial population to mount an effective attack only when its numbers are sufficient to overwhelm host defenses.

Biofilm Formation and Maturation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[5] O-C14-HSL is integral to this process, particularly in the later stages of biofilm development.[1][5] While other QS signals may initiate attachment, O-C14-HSL is crucial for the development of mature, complex biofilm architecture.[5] It influences the production of EPS components, including polysaccharides and proteins, which provide structural integrity and protect the embedded bacteria from antimicrobials and host immune responses.[17]

Interspecies and Inter-kingdom Communication

The influence of O-C14-HSL extends beyond the producing species.

-

Interspecies Communication: O-C14-HSL can be detected by other bacterial species in a polymicrobial community, leading to changes in their gene expression. This can result in synergistic or antagonistic interactions. For instance, in some oral biofilm models, C14-HSL has been shown to reduce lactic acid production.[18]

-

Inter-kingdom Communication: Eukaryotic hosts, including plants and animals, can perceive and respond to O-C14-HSL.[7][12][19] In plants, O-C14-HSL can prime the immune system, inducing resistance to bacterial pathogens by enhancing cell wall reinforcement through callose deposition and accumulation of phenolic compounds.[20][21][22] In mammalian cells, it can modulate immune responses and trigger apoptotic pathways, highlighting its role as a direct modulator of host-pathogen interactions.[12]

Methodologies for Studying O-C14-HSL

Investigating the role of O-C14-HSL requires a combination of analytical chemistry and biological assays.

Extraction and Quantification from Microbial Cultures

Accurate quantification of O-C14-HSL is critical for understanding its production dynamics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[23][24][25][26][27]

LC-MS/MS provides superior specificity and sensitivity compared to bioassays alone. It allows for the unambiguous identification of the molecule based on its mass-to-charge ratio and fragmentation pattern, and enables precise quantification, often through the use of stable isotope-labeled internal standards.[25][26] This is crucial for distinguishing O-C14-HSL from other structurally similar AHLs in a complex biological sample.

-

Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (typically stationary phase for maximal AHL production). Include a sterile medium control.

-

Supernatant Collection: Centrifuge the culture (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cells. Carefully collect the cell-free supernatant.

-

Internal Standard Spiking (Self-Validation Step): To account for extraction losses and matrix effects, spike the supernatant with a known concentration of a stable isotope-labeled standard, such as N-(3-oxotetradecanoyl-d4)-L-homoserine lactone.

-

Liquid-Liquid Extraction:

-

Acidify the supernatant to pH 3-4 with HCl to ensure the lactone ring remains closed.

-

Perform a twofold extraction with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[3]

-

Vortex vigorously for 1 minute for each extraction, allowing the phases to separate.

-

-

Sample Concentration: Pool the organic phases and evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of mobile phase (e.g., 50% methanol in water) suitable for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution profile with water and acetonitrile (both typically containing 0.1% formic acid) to separate the AHLs.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native O-C14-HSL and its labeled internal standard.

-

-

Quantification: Generate a standard curve using known concentrations of pure O-C14-HSL. The concentration in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

}

Figure 2: Workflow for O-C14-HSL extraction and quantification.

Reporter Strain Bioassays for Activity Measurement

Biosensors are genetically engineered bacterial strains used to detect the presence of AHLs.[3][28] They are unable to produce their own AHLs but contain a LuxR-type receptor that, upon binding an exogenous AHL, activates a reporter gene leading to a measurable output (e.g., pigment production, fluorescence, or β-galactosidase activity).[3][28][29]

While less specific than LC-MS, bioassays are invaluable for screening large numbers of samples for QS activity, determining the biological relevance of detected compounds, and identifying novel QS inhibitors. Using a panel of reporters with different AHL specificities can help to broadly characterize the types of signals present.[3]

This qualitative method is excellent for screening bacterial isolates for AHL production.

-

Materials:

-

Procedure:

-

Grow overnight cultures of the biosensor and test strains.

-

Using a sterile loop, make a single streak of the biosensor strain down the center of the agar plate.

-

Streak the test strain(s) perpendicular to the biosensor line, starting about 1 cm away and streaking outwards. Do not let the streaks touch.[3]

-

Include a known AHL-producing strain as a positive control and a non-producing strain (or the biosensor's parent strain) as a negative control.

-

-

Incubation: Incubate the plate at the optimal temperature for the biosensor (e.g., 30°C) for 24-48 hours.

-

Interpretation: A colored (e.g., blue for the A. tumefaciens LacZ reporter) or luminescent response in the biosensor streak adjacent to the test strain indicates the production of AHLs. The intensity and spread of the signal can give a rough estimate of the amount and type of AHL produced.

O-C14-HSL as a Target for Drug Development

The central role of the Las system in controlling virulence and biofilm formation makes it a prime target for anti-virulence drugs.[14][31][32] The goal of these strategies, often termed "quorum quenching" (QQ), is to disarm pathogens rather than kill them, which may impose less selective pressure for the development of resistance.[33][34]

Quorum Quenching Strategies

Strategies targeting the O-C14-HSL signaling pathway include:

-

Inhibition of LasI Synthase: Blocking the synthesis of O-C14-HSL prevents the activation of the entire QS cascade.

-

Degradation of the Signal: Using enzymes like AHL lactonases or acylases to degrade O-C14-HSL in the extracellular environment.[33]

-

Antagonism of the LasR Receptor: Developing small molecules that bind to LasR but do not activate it, thereby competitively inhibiting the binding of native O-C14-HSL.[32] This is currently the most intensely pursued strategy.

The development of effective quorum quenching compounds holds immense promise for novel therapeutics that can be used alone or in combination with traditional antibiotics to combat recalcitrant infections caused by organisms like P. aeruginosa.

Conclusion

This compound is far more than a simple bacterial messenger; it is a master regulator of microbial behavior with profound ecological implications. Its control over virulence, biofilm formation, and complex inter-kingdom interactions places the LasI/LasR system at a critical nexus of microbiology and medicine. A thorough understanding of its function, supported by robust and validated methodologies, is essential for researchers seeking to unravel the complexities of microbial communities and for drug development professionals aiming to pioneer the next generation of anti-infective therapies.

References

-

Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2011). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology, 692, 49–59. [Link]

-

Schenk, S. T., & Schikora, A. (2014). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. The Plant Cell, 26(6), 2645–2656. [Link]

-

Déziel, E., Lépine, F., & Milot, S. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology, 1673, 49–59. [Link]

-

May, A. L., Eisenhauer, M. E., Coulston, K. S., & Campagna, S. R. (2012). Detection and Quantitation of Bacterial Acylhomoserine Lactone Quorum Sensing Molecules via Liquid Chromatography–Isotope Dilution Tandem Mass Spectrometry. Analytical Chemistry, 84(3), 1243–1252. [Link]

-

May, A. L., Eisenhauer, M. E., Coulston, K. S., & Campagna, S. R. (2012). Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry. Analytical Chemistry, 84(3), 1243-52. [Link]

-

Medina, G., Juárez, K., Valderrama, B., & Soberón-Chávez, G. (2003). LasI/R and RhlI/R Quorum Sensing in a Strain of Pseudomonas aeruginosa Beneficial to Plants. Applied and Environmental Microbiology, 69(12), 7067–7073. [Link]

-

Saurav, K., et al. (2017). The talking language in some major Gram-negative bacteria. ResearchGate. [Link]

-

May, A. L., Eisenhauer, M. E., Coulston, K. S., & Campagna, S. R. (2012). Detection and Quantitation of Bacterial Acylhomoserine Lactone Quorum Sensing Molecules via Liquid Chromatography–Isotope Dilution Tandem Mass Spectrometry. Analytical Chemistry, 84(3), 1243-1252. [Link]

-

van den Berg, L., et al. (2023). Parameters, architecture and emergent properties of the Pseudomonas aeruginosa LasI/LasR quorum-sensing circuit. Journal of the Royal Society Interface, 20(200), 20220825. [Link]

-

van den Berg, L., et al. (2023). Parameters, architecture and emergent properties of the Pseudomonas aeruginosa LasI/LasR quorum-sensing circuit. Journal of the Royal Society Interface, 20(200), 20220825. [Link]

-

Lee, J., & Zhang, L. (2015). The hierarchy quorum sensing network in Pseudomonas aeruginosa. Protein & Cell, 6(1), 26–41. [Link]

-

Miao, Y., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 897931. [Link]

-

Miao, Y., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 897931. [Link]

-

Zhou, L., et al. (2021). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Frontiers in Cellular and Infection Microbiology, 11, 651943. [Link]

-

Bar-Sinai, L., et al. (2021). Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. mSphere, 6(5), e00553-21. [Link]

-

Liu, H., et al. (2022). C14-HSL Quorum Sensing Signal Molecules: Promoting Role in Chalcopyrite Bioleaching Efficiency. Molecules, 27(19), 6563. [Link]

-

Sibanda, S., et al. (2016). Acylated homoserine lactone (AHL) bioassay using the CV026 bioreporter strain and culture filtrates from Pantoea ananatis strains. ResearchGate. [Link]

-

Patzelt, D. J., et al. (2013). A new class of homoserine lactone quorum-sensing signals. ResearchGate. [Link]

-

Zhu, J., et al. (2003). Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii. Applied and Environmental Microbiology, 69(11), 6949–6953. [Link]

-

Zhu, J., et al. (2006). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 72(10), 6428–6433. [Link]

-

Marketon, M. M., et al. (2002). Multiple N-Acyl Homoserine Lactone Signals of Rhizobium leguminosarum Are Synthesized in a Distinct Temporal Pattern. Journal of Bacteriology, 184(20), 5686–5695. [Link]

-

Lowery, C. A., Dickerson, T. J., & Janda, K. D. (2008). Interspecies and interkingdom communication mediated by bacterial quorum sensing. Chemical Society Reviews, 37(7), 1337-46. [Link]

-

LIPID MAPS. (n.d.). N-(3-oxotetradecanoyl)-L-homoserine lactone. LIPID MAPS Structure Database. [Link]

-

Aleanizy, F. S., et al. (2022). Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. Antibiotics, 11(9), 1253. [Link]

-

Romero, M., et al. (2024). Quorum Quenchers as an Emerging New Strategy against Pseudomonas aeruginosa Infections. Preprints.org. [Link]

-

Yang, B., et al. (2017). The possible role of bacterial signal molecules N-acyl homoserine lactones in the formation of diatom-biofilm (Cylindrotheca sp.). ResearchGate. [Link]

-

Kalia, V. C., et al. (2015). Quorum Quenching Mediated Approaches for Control of Membrane Biofouling. ResearchGate. [Link]

-

Wątroba, G., & Dudek, B. (2022). Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. International Journal of Molecular Sciences, 23(21), 13531. [Link]

-

LaSarre, B., & Federle, M. J. (2013). Alternative approaches to treat bacterial infections: targeting quorum-sensing. Virulence, 4(6), 512–527. [Link]

-

Wikipedia. (n.d.). N-Acyl homoserine lactone. Wikipedia. [Link]

-

Kalia, V. C. (2013). N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. Sensors, 13(12), 16428–16453. [Link]

-

Hughes, D. T., & Sperandio, V. (2008). Inter-kingdom signalling: communication between bacteria and their hosts. Nature Reviews Microbiology, 6(2), 111–120. [Link]

-

Li, Y., et al. (2022). Structure and Signal Regulation Mechanism of Interspecies and Interkingdom Quorum Sensing System Receptors. Journal of Agricultural and Food Chemistry. [Link]

-

Fuqua, C., & Greenberg, E. P. (2002). Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms. Proceedings of the National Academy of Sciences, 99(22), 14043–14044. [Link]

-

Fray, R. G., et al. (2006). Long- and Short-Chain Plant-Produced Bacterial N-Acyl-Homoserine Lactones Become Components of Phyllosphere, Rhizosphere, and Soil. ResearchGate. [Link]

-

Schaefer, A. L., et al. (2008). Dose-response curves for activity of C16-HSL (•) and C14-HSL ( ),... ResearchGate. [Link]

-

Kamada, N., et al. (2013). Regulation of virulence: The rise and fall of gastrointestinal pathogens. Nature Reviews Microbiology, 11(9), 645–657. [Link]

-

Skorupski, K., & Taylor, R. K. (1997). New Mechanisms for Regulating Virulence Gene Expression. National Agricultural Library. [Link]

-

Lampidonis, A. D., et al. (2022). An Overview of Hormone-Sensitive Lipase (HSL). Molecules, 27(24), 8758. [Link]

-

Sychantha, D., et al. (2019). Peptidoglycan O-Acetylation as a Virulence Factor: Its Effect on Lysozyme in the Innate Immune System. International Journal of Molecular Sciences, 20(14), 3535. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. LasI/R and RhlI/R Quorum Sensing in a Strain of Pseudomonas aeruginosa Beneficial to Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interspecies and interkingdom communication mediated by bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. mdpi.com [mdpi.com]

- 10. LIPID MAPS [lipidmaps.org]

- 11. researchgate.net [researchgate.net]

- 12. Inter-kingdom signalling: communication between bacteria and their hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of virulence: The rise and fall of gastrointestinal pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Mechanisms for Regulating Virulence Gene Expression | National Agricultural Library [nal.usda.gov]

- 17. C14-HSL Quorum Sensing Signal Molecules: Promoting Role in Chalcopyrite Bioleaching Efficiency [mdpi.com]

- 18. Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure and Signal Regulation Mechanism of Interspecies and Interkingdom Quorum Sensing System Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]

- 22. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) | Springer Nature Experiments [experiments.springernature.com]

- 24. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sci-hub.box [sci-hub.box]

- 26. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]

- 29. journals.asm.org [journals.asm.org]

- 30. Multiple N-Acyl Homoserine Lactone Signals of Rhizobium leguminosarum Are Synthesized in a Distinct Temporal Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Alternative approaches to treat bacterial infections: targeting quorum-sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 33. preprints.org [preprints.org]

- 34. researchgate.net [researchgate.net]

The LasR Regulatory Network in Pseudomonas aeruginosa: A Technical Guide to Gene Regulation by N-Acyl-Homoserine Lactones

This guide provides a detailed examination of the LasR-mediated quorum sensing (QS) pathway in Pseudomonas aeruginosa, a central regulatory circuit controlling virulence, biofilm formation, and social behavior in this opportunistic pathogen. We will delve into the molecular mechanics of the LasR transcriptional activator, its activation by N-Acyl-Homoserine Lactone (AHL) signals, the downstream genetic regulon, and the state-of-the-art methodologies employed by researchers to investigate this critical system. While this guide will focus on the well-established role of N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), it will also address the ligand promiscuity of the LasR receptor, including its potential interaction with related molecules such as N-(3-oxo-tetradecanoyl)-L-homoserine lactone (3O-C14-HSL).

Introduction: The Principle of Quorum Sensing in P. aeruginosa

Pseudomonas aeruginosa utilizes a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate gene expression in response to population density. This process allows a population of bacteria to act as a cohesive multicellular unit, synchronizing the expression of genes that are most effective when deployed en masse. These collective behaviors include the secretion of virulence factors to overcome host defenses and the formation of resilient, antibiotic-tolerant biofilm communities.[1][2]

The QS network in P. aeruginosa is hierarchical and comprises at least three interconnected systems: two AHL-based circuits, las and rhl, and the Pseudomonas quinolone signal (PQS) system.[3] The las system, controlled by the master regulator LasR, sits at the apex of this hierarchy and is the focus of this guide.[3][4] It responds to the accumulation of a specific AHL autoinducer, initiating a regulatory cascade that controls hundreds of genes.[5][6]

The LasR-LasI Circuit: Molecular Architecture and Signal Specificity

The core of the las system is composed of two key proteins encoded by the lasR and lasI genes.

-

LasI: The autoinducer synthase, LasI, is responsible for synthesizing the primary signaling molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[7][8] LasI belongs to the LuxI family of proteins that catalyze the ligation of S-adenosyl-L-methionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP) to produce the AHL molecule.[9]

-

LasR: The transcriptional regulator, LasR, is a member of the LuxR family of proteins. It contains an N-terminal autoinducer-binding domain and a C-terminal DNA-binding domain (DBD) featuring a helix-turn-helix motif.[10] In the absence of its cognate ligand, LasR is unstable and transcriptionally inactive.

The activation of LasR is a concentration-dependent process. As the bacterial population grows, the extracellular concentration of 3O-C12-HSL increases. Upon reaching a threshold concentration, 3O-C12-HSL diffuses into the cell and binds to the N-terminal domain of LasR. This binding event induces a critical conformational change that promotes protein folding, stability, and subsequent dimerization or multimerization.[10] This activated LasR complex is then competent to bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1]

A crucial feature of this circuit is a positive feedback loop: the activated LasR/3O-C12-HSL complex binds to the promoter of the lasI gene, dramatically upregulating the synthesis of its own autoinducer.[2][5] This auto-induction rapidly accelerates the activation of the entire LasR regulon once a quorum has been reached.

Ligand Specificity and Promiscuity

While 3O-C12-HSL is the cognate and most potent activator of LasR, the receptor exhibits a degree of promiscuity. It can be activated by other AHLs with similar acyl chain lengths, including N-(3-oxotetradecanoyl)-L-homoserine lactone (3O-C14-HSL) and N-(3-oxodecanoyl)-L-homoserine lactone (3O-C10-HSL). However, the physiological relevance and specific activity of these alternative ligands are less characterized compared to 3O-C12-HSL, which remains the focal point of LasR-mediated signaling.

The LasR Regulon: Orchestrating Virulence and Biofilm Formation

The activated LasR/3O-C12-HSL complex is a global regulator, controlling the expression of over 300 genes, which accounts for a significant portion of the P. aeruginosa genome.[6] Many of these genes are either directly or indirectly involved in pathogenicity. The direct targets of LasR are characterized by the presence of a conserved palindromic DNA sequence in their promoter region known as the las-box or las-rhl box. The consensus sequence for this binding site has been identified as a 20-bp palindrome, though considerable variation exists among different promoters.[5]

The regulon can be broadly categorized as follows:

-

Secreted Virulence Factors: LasR directly activates the expression of numerous genes encoding secreted enzymes that cause tissue damage and facilitate nutrient acquisition. Key examples include lasB (elastase), lasA (LasA protease), and apx (alkaline protease).[8]

-

Toxin Production: The system controls the production of toxins such as exotoxin A and hydrogen cyanide (HCN), which are critical for pathogenesis.[11]

-

Biofilm Development: LasR plays a role in the complex process of biofilm formation, a key factor in chronic infections. It influences the production of exopolysaccharides and other matrix components.

-

Regulation of Other QS Systems: LasR sits atop a hierarchy by controlling the expression of the RhlR/RhlI system. The LasR/3O-C12-HSL complex directly activates the transcription of rhlR and rhlI, thus integrating the las and rhl circuits.[4]

The following diagram illustrates the core LasR/3O-C12-HSL signaling pathway and its hierarchical control over the Rhl system.

Quantitative Overview of the LasR Regulon

Chromatin immunoprecipitation (ChIP) and transcriptomic (RNA-seq) studies have identified a core set of genes directly regulated by LasR. The table below summarizes a selection of these key direct targets and illustrates the magnitude of their activation.

| Gene / Operon | Encoded Protein/Function | Fold Change (QS-On vs. QS-Off) | Reference |

| lasI | 3O-C12-HSL Synthase | >100 | [5] |

| lasB | Elastase B | >100 | [5][8] |

| rsaL | Repressor of lasI | >50 | [5] |

| hcnABC | Hydrogen Cyanide Synthase | >20 | [5] |

| rhlR | RhlR Transcriptional Regulator | ~10-20 | [5] |

| chiC | Chitinase | ~10 | [5] |

| pslA | Psl Exopolysaccharide Synthesis | Variable | [5] |

Note: Fold change values are approximate and can vary based on strain, growth conditions, and experimental platform. Data is synthesized from referenced studies.

Methodologies for Investigating the LasR Pathway

Studying the LasR regulatory network requires a combination of genetic, biochemical, and genome-wide techniques. This section provides an overview and step-by-step protocols for three core methodologies.

LasR-Responsive Reporter Gene Assay

This assay is fundamental for screening potential QS inhibitors or activators and for quantifying the activity of the LasR protein in a controlled environment. A common approach is to use a heterologous E. coli host that does not produce its own AHLs. This strain is engineered to express LasR and a reporter gene (e.g., gfp or lux) fused to a LasR-controlled promoter, such as the lasI promoter.

-

Strain and Plasmids: Utilize an E. coli strain like JM109, which lacks AHL synthesis. Co-transform with two plasmids: one constitutively expressing lasR (e.g., from a pACYC-based vector) and a second reporter plasmid containing a LasR-inducible promoter (e.g., PlasI) fused to a gfp gene (e.g., on a pSB series vector).[4]

-

Culture Preparation: Inoculate a single colony of the reporter strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

-

Assay Setup: The next day, dilute the overnight culture 1:100 into fresh LB medium. Dispense 198 µL of the diluted culture into the wells of a black, clear-bottom 96-well plate.

-

Compound Addition: Add 2 µL of your test compounds (dissolved in a suitable solvent like DMSO) and controls to the wells. Include a positive control (e.g., 100 nM 3O-C12-HSL) and a negative control (solvent only).

-

Incubation: Incubate the plate at 37°C with shaking for 4-6 hours to allow for cell growth and GFP expression.

-

Measurement: After incubation, measure the optical density at 600 nm (OD600) to assess cell growth. Then, measure the fluorescence (e.g., excitation at 485 nm, emission at 515 nm) using a microplate reader.

-

Data Analysis: Calculate the normalized reporter activity by dividing the raw fluorescence units by the OD600 value for each well. Compare the activity of test compounds to the positive and negative controls to determine inhibition or activation.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, provides direct evidence of a physical interaction between a purified protein (LasR) and a specific DNA fragment (a promoter region). The principle is that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA fragment.

-

Purification of LasR: Overexpress LasR in E. coli, often as a tagged fusion protein (e.g., GST-LasR or His-LasR) to facilitate purification. Critically, the cognate autoinducer (5 µM 3O-C12-HSL) must be included in the growth and purification buffers to ensure proper folding and solubility of the LasR protein.[12] Purify the protein using affinity chromatography (e.g., Glutathione or Ni-NTA resin).

-

Probe Preparation: Synthesize or PCR-amplify a ~200-300 bp DNA fragment corresponding to the promoter of interest (e.g., the lasI or lasB promoter). Label the DNA probe with a detectable marker, such as a fluorescent dye (e.g., IRDye) or a radioactive isotope ([γ-³²P]ATP).[12][13]

-

Binding Reaction: In a 20 µL reaction volume, combine the following in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol):

-

Labeled DNA probe (~30 ng)

-

Increasing concentrations of purified LasR protein (e.g., 0, 50, 100, 200 pM)

-

A non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Ensure the presence of 3O-C12-HSL (~5 µM) in the buffer.[6]

-

-

Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes to allow binding to reach equilibrium.

-

Electrophoresis: Load the samples onto a native 5-6% polyacrylamide gel in 0.5x TBE buffer. Run the gel at a constant voltage (e.g., 100 V) at 4°C to prevent complex dissociation.

-

Detection: Visualize the DNA bands. A "shift" from the fast-migrating free probe to a slower-migrating band indicates the formation of a LasR-DNA complex. The intensity of the shifted band will increase with higher concentrations of LasR.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a powerful, unbiased method to identify all genome-wide binding sites of a DNA-binding protein in vivo. This technique provides a snapshot of the direct LasR regulon under specific physiological conditions.

-

Cross-linking: Grow P. aeruginosa PAO1 to the desired growth phase where QS is active (e.g., early stationary phase). Add formaldehyde to a final concentration of 1% and incubate for 20 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Shear the chromatin into fragments of 200-500 bp using sonication. This step is critical and requires optimization.

-

Immunoprecipitation (IP): Clarify the cell lysate by centrifugation. Incubate the sheared chromatin overnight at 4°C with an antibody specific to LasR (or to an epitope tag if using a tagged LasR strain, e.g., anti-FLAG).

-

Immune Complex Capture: Add Protein A/G magnetic beads to the mixture to capture the antibody-LasR-DNA complexes.

-

Washes: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound chromatin.

-